molecular formula C14H12N2O3S B2656610 1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920410-96-4

1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2656610
CAS RN: 920410-96-4
M. Wt: 288.32
InChI Key: SOEJJBHONCKLEK-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and possesses important pharmaceutical and biological applications .

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

Antitumor Activity

Another study explored novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) synthesized and evaluated for antitumor activities against HeLa, A549, and MCF-7 cell lines. This compound class demonstrated potential as an antitumor agent .

Diselenide Derivatives

The initial synthetic endeavor involved the preparation of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane . This compound was synthesized by treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol as a solvent .

Microtubule-Targeting Agents

Given the indole nucleus’s structural significance, researchers have explored its utility as an anticancer agent. Microtubules and tubulin proteins are key targets for anticancer therapies. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis. While many known indole-based antitubulin agents incorporate specific groups at various positions, heteroaryl groups remain less explored .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of indole anticancer molecules is crucial. By studying the effects of different substituents and bridging units, researchers aim to optimize the compound’s activity and develop more potent analogs .

Future Optimization

These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles serve as a template for further optimization. Researchers can explore modifications to enhance their activity and deepen our understanding of indole-based anticancer agents .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14-15-13(20)9-2-1-3-10(9)16(14)8-4-5-11-12(6-8)19-7-18-11/h4-6H,1-3,7H2,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEJJBHONCKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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